1-(3-Bromo-4-chlorophenyl)butan-1-one
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Overview
Description
1-(3-Bromo-4-chlorophenyl)butan-1-one is an organic compound with the molecular formula C10H10BrClO. It is a member of the class of aromatic ketones and is characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chlorophenyl)butan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 3-bromo-4-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromo-4-chlorophenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 1-(3-Bromo-4-chlorophenyl)butan-1-ol.
Oxidation: 1-(3-Bromo-4-chlorophenyl)butanoic acid.
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)butan-1-one is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: For the development of new drugs and therapeutic agents.
Material Science: In the study of new materials with specific chemical properties.
Biological Studies: To investigate the biological activity of aromatic ketones and their derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)butan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating reactions with nucleophiles. The bromine and chlorine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)butan-1-one
- 1-(3-Bromo-4-fluorophenyl)butan-1-one
- 1-(3-Chloro-4-bromophenyl)butan-1-one
Uniqueness: 1-(3-Bromo-4-chlorophenyl)butan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in synthetic and biological applications, making it a valuable compound in research .
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-2-3-10(13)7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFYNZPJCYTXPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682502 |
Source
|
Record name | 1-(3-Bromo-4-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-91-5 |
Source
|
Record name | 1-Butanone, 1-(3-bromo-4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromo-4-chlorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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